molecular formula C31H50O3 B607120 Dimethandrolone Undecanoate CAS No. 366472-45-9

Dimethandrolone Undecanoate

Cat. No.: B607120
CAS No.: 366472-45-9
M. Wt: 470.7 g/mol
InChI Key: FVICENFBEMJOCE-RTFNQGFNSA-N
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Description

Dimethandrolone undecanoate, also known by its developmental code name CDB-4521, is an experimental androgen and anabolic steroid. It is also a progestogen medication under development as a potential male contraceptive. This compound is taken either by mouth or through intramuscular injection. This compound is a prodrug of dimethandrolone, meaning it is converted into its active form in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethandrolone undecanoate involves the esterification of dimethandrolone with undecanoic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Dimethandrolone undecanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed to produce dimethandrolone and undecanoic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the steroid nucleus, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the steroid nucleus, altering its biological activity.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the ester bond.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Scientific Research Applications

Dimethandrolone undecanoate has several scientific research applications, including:

Mechanism of Action

Dimethandrolone undecanoate exerts its effects by acting as an agonist of the androgen receptor and the progesterone receptor. Upon administration, it is converted into dimethandrolone, which binds to these receptors and modulates their activity. This leads to the suppression of gonadotropin secretion, resulting in decreased testosterone production and spermatogenesis. The compound’s progestogenic activity also contributes to its contraceptive effects .

Comparison with Similar Compounds

Dimethandrolone undecanoate is unique compared to other similar compounds due to its dual androgenic and progestogenic activities. Some similar compounds include:

    Testosterone undecanoate: Another androgen ester used for hormone replacement therapy.

    Nandrolone decanoate: An anabolic steroid with similar androgenic properties but different pharmacokinetics.

    11β-Methyl-19-nortestosterone dodecylcarbonate: A compound with similar contraceptive potential but different chemical structure.

This compound stands out due to its potent androgenic and progestogenic activities, making it a promising candidate for male contraception .

Properties

CAS No.

366472-45-9

Molecular Formula

C31H50O3

Molecular Weight

470.7 g/mol

IUPAC Name

[(7R,8R,9S,10R,11S,13S,14S,17S)-7,11,13-trimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate

InChI

InChI=1S/C31H50O3/c1-5-6-7-8-9-10-11-12-13-28(33)34-27-17-16-26-30-21(2)18-23-19-24(32)14-15-25(23)29(30)22(3)20-31(26,27)4/h19,21-22,25-27,29-30H,5-18,20H2,1-4H3/t21-,22+,25+,26+,27+,29-,30+,31+/m1/s1

InChI Key

FVICENFBEMJOCE-RTFNQGFNSA-N

SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CC(C3C2C(CC4=CC(=O)CCC34)C)C)C

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@H]34)C)C)C

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CC(C3C2C(CC4=CC(=O)CCC34)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dimethandrolone Undecanoate;  DMAU

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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